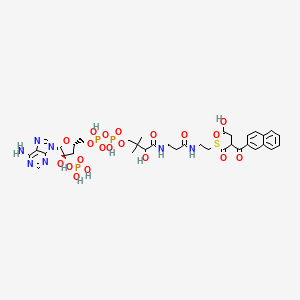
Naphthyl-2-oxomethyl-succinyl-CoA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthyl-2-oxomethyl-succinyl-CoA is a polyol.
科学研究应用
Environmental Bioremediation
Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons
Naphthyl-2-oxomethyl-succinyl-CoA plays a critical role in the anaerobic degradation pathways of naphthalene and its derivatives. Studies have demonstrated that specific metabolites, including naphthyl-2-methyl-succinate, are produced during the anaerobic degradation of 2-methylnaphthalene, indicating effective bioremediation processes in contaminated aquifers .
Key Findings:
- Microbial Cultures: Enrichment cultures derived from hydrocarbon-contaminated sites have shown the ability to mineralize naphthalene to carbon dioxide under sulfate-reducing conditions. This process involves multiple enzymatic reactions where this compound is an intermediate .
- Metabolic Pathways: The metabolic pathway includes the activation of naphthalene via carboxylation, leading to the formation of central metabolites such as 2-naphthoic acid and further reduced compounds .
Microbial Metabolism
Role in Anaerobic Microbial Communities
This compound is integral to the metabolic pathways of various anaerobic microorganisms involved in the degradation of PAHs. These microorganisms utilize this compound as a substrate for energy production and carbon cycling.
Case Studies:
- Sulfate-reducing Bacteria: Research has identified specific sulfate-reducing bacteria capable of degrading naphthalene through pathways involving this compound. These studies highlight the compound's role in facilitating microbial metabolism under anaerobic conditions .
- Enzyme Characterization: Recent studies have characterized enzymes that catalyze reactions involving naphthyl-2-methyl-succinate, leading to naphthyl-2-methylene-succinyl-CoA and further products, underscoring its importance in microbial biochemistry .
Potential Therapeutic Applications
Anticancer Activity
While primarily studied for its environmental applications, there is emerging interest in the therapeutic potential of compounds related to this compound. Research into derivatives of naphthalene has indicated possible anticancer properties.
Research Insights:
- Synthesis of Derivatives: Novel compounds derived from naphthalene structures have been synthesized and evaluated for their anticancer activities against various cancer cell lines. Some derivatives exhibit promising biological activity comparable to established drugs .
- Mechanisms of Action: The mechanisms by which these compounds exert their effects are under investigation, with some studies suggesting that they may inhibit critical cellular processes involved in cancer progression .
Summary Table: Applications of this compound
| Application Area | Key Findings |
|---|---|
| Environmental Bioremediation | - Effective in anaerobic degradation of PAHs - Central metabolite in microbial pathways |
| Microbial Metabolism | - Utilized by sulfate-reducing bacteria - Involved in enzymatic reactions for energy production |
| Therapeutic Applications | - Potential anticancer properties - Synthesis of novel derivatives with biological activity |
属性
分子式 |
C36H46N7O20P3S |
|---|---|
分子量 |
1021.8 g/mol |
IUPAC 名称 |
3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-naphthalen-2-yl-4-oxobutanoic acid |
InChI |
InChI=1S/C36H46N7O20P3S/c1-36(2,30(49)33(50)39-10-9-24(44)38-11-12-67-35(51)22(14-25(45)46)27(47)21-8-7-19-5-3-4-6-20(19)13-21)16-60-66(57,58)63-65(55,56)59-15-23-29(62-64(52,53)54)28(48)34(61-23)43-18-42-26-31(37)40-17-41-32(26)43/h3-8,13,17-18,22-23,28-30,34,48-49H,9-12,14-16H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,55,56)(H,57,58)(H2,37,40,41)(H2,52,53,54)/t22?,23-,28-,29-,30?,34-/m1/s1 |
InChI 键 |
GXAPHCAQTPKOBU-NWIMEVMBSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC5=CC=CC=C5C=C4)O |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC5=CC=CC=C5C=C4)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC5=CC=CC=C5C=C4)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















